![molecular formula C15H15FN6OS2 B2545133 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide CAS No. 394237-58-2](/img/structure/B2545133.png)
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide
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Overview
Description
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide” is a chemical compound with the molecular formula C15H15FN6OS2 and a molecular weight of 378.44. It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been extensively researched. A common method involves the reaction of 3,4-disubstituted triazolethioles with 2-bromoacetophenones, which yields ((3,4-disubstituted-1,2,4-triazole-3-yl)thio)-1-phenyl-ethanones .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives have been widely studied. For instance, the reaction of 1-(5-(5-nitrofuran-2yl)-1,3,4-thiadiazole-2-yl)piperazines with n-propyl, n-butyl, and benzyl side chain on benzamidine showed IC 50 values of 0.08, 0.2, and 0.4 μm, respectively, against the promastigote form of L. major .Scientific Research Applications
Anticancer Activity
Compounds incorporating thiazole and thiadiazole structures have been synthesized and assessed for their anticancer potential. For example, a novel series of pharmacophores containing the thiazole moiety were evaluated as potent anticancer agents, with some compounds showing significant anticancer activity against Hepatocellular carcinoma cell lines (HepG-2) (Gomha et al., 2017). Another study found that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those with thiadiazole and triazole structures, exhibited promising anticancer activity against glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Antioxidant Activity
Research also highlights the antioxidant properties of compounds with thiadiazole and triazole moieties. A study on triazolo-thiadiazoles demonstrated potent in vitro antioxidant activity, suggesting potential therapeutic applications beyond cancer treatment (Sunil et al., 2010).
Antimicrobial Activity
The antimicrobial effects of novel heterocyclic compounds, including those with thiadiazole and triazole rings, have been documented. For instance, microwave-assisted synthesis led to the creation of compounds exhibiting significant antibacterial and antifungal activities, showcasing the potential of these chemical structures in developing new antimicrobial agents (Dengale et al., 2019).
Future Directions
The future directions for research on “N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the broad spectrum of pharmacological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds could potentially be developed into effective therapeutic agents for a variety of diseases .
Mechanism of Action
Target of Action
Compounds containing 1,3,4-thiadiazole and 1,2,4-triazole moieties are known to exhibit a wide range of biological activities . They are often involved in interactions with various enzymes and receptors in the body, which could potentially be the primary targets of “N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide”.
Biochemical Pathways
Depending on the specific targets of the compound, it could potentially affect a variety of biochemical pathways. For example, compounds with similar structures have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6OS2/c1-3-11(24-15-21-17-8-22(15)2)12(23)18-14-20-19-13(25-14)9-4-6-10(16)7-5-9/h4-8,11H,3H2,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMFTBRYJROBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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